molecular formula C19H19N5O3 B2703897 2-methyl-6-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1903601-70-6

2-methyl-6-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2703897
CAS No.: 1903601-70-6
M. Wt: 365.393
InChI Key: NFHYTWZJJLRIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a methyl group and at the 6-position with a structurally intricate side chain. The side chain comprises a 4-phenylpyrrolidine moiety linked to a 3-methyl-1,2,4-oxadiazol-5-yl group via a carbonyl bridge. This hybrid architecture suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though specific biological data remain undisclosed in the provided evidence .

Properties

IUPAC Name

2-methyl-6-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-20-18(27-22-12)15-11-24(10-14(15)13-6-4-3-5-7-13)19(26)16-8-9-17(25)23(2)21-16/h3-9,14-15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHYTWZJJLRIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H19F3N10O4
  • Molecular Weight : 556.46 g/mol
  • CAS Number : 1889218-34-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds often exhibit antimicrobial properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The presence of the oxadiazole moiety in this compound may contribute to similar antimicrobial effects.

2. Anticancer Activity

Several studies have explored the anticancer potential of pyridazine derivatives. The incorporation of the pyrrolidine and oxadiazole groups in this compound suggests a possible mechanism for inhibiting cancer cell proliferation. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways involved in cell survival.

3. CNS Activity

The structure of this compound suggests potential central nervous system (CNS) activity due to the presence of the pyrrolidine ring, which is known to interact with neurotransmitter receptors. Preliminary studies indicate that similar compounds may exhibit anxiolytic and antidepressant effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its CNS effects.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells ,
CNS EffectsPotential anxiolytic and antidepressant effects ,

Case Study: Anticancer Properties

A study investigated the anticancer activity of a related pyridazine derivative in vitro against various cancer cell lines (e.g., HeLa, MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics. Mechanistic studies revealed that apoptosis was induced via mitochondrial pathways involving cytochrome c release and caspase activation.

Comparison with Similar Compounds

Research Implications and Limitations

For instance:

  • : Chlorinated pyridazinones are explored for anticancer and anti-inflammatory activity .
  • : Oxadiazole-pyridazinones like ZINC45894167 are cataloged in chemical libraries for high-throughput screening, implying kinase or protease targets .

Limitations :

  • No empirical data (e.g., IC₅₀, solubility) are provided for the target compound.
  • Synthetic yields and scalability remain unaddressed.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrrolidine-oxadiazole-pyrrolidinone core in this compound?

  • Methodological Answer : The synthesis of fused heterocyclic systems like pyrrolidine-oxadiazole requires multi-step protocols. For example, cyclocondensation of amidoximes with carbonyl derivatives can form 1,2,4-oxadiazole rings, while pyrrolidine rings may be built via [3+2] cycloaddition reactions with nitrones or azomethine ylides. Key steps include optimizing reaction temperatures (e.g., 80–120°C for oxadiazole formation) and catalysts (e.g., ZnCl₂ for regioselectivity). Post-functionalization (e.g., acylation of the pyrrolidine nitrogen) should use anhydrous conditions with DCM as a solvent and DIPEA as a base .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1\text{H}- and 13C^13\text{C}-NMR to confirm substituent positions (e.g., methyl groups at C2 of pyridazinone and oxadiazole).
  • FTIR : Verify carbonyl stretches (1680–1720 cm1^{-1}) and oxadiazole C=N vibrations (~1600 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., 4-phenylpyrrolidine conformation) by growing single crystals in ethanol/water mixtures .

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the oxadiazole moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC50_{50} determination at 10–100 µM concentrations. For cellular studies, assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Use ICReDD’s reaction path search tools to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) . Validate predictions via Design of Experiments (DoE) matrices to minimize trial runs (e.g., 3k^k factorial designs for temperature, catalyst loading, and solvent ratios) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Methodological Answer : If NMR data conflicts with expected structures:

  • Perform 2D NMR (HSQC, HMBC) to reassign proton-carbon connectivities.
  • Compare experimental IR/Raman spectra with computed vibrational modes (Gaussian 16).
  • Re-examine synthetic intermediates for regioisomeric byproducts (e.g., oxadiazole vs. 1,3,4-thiadiazole formation) using HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) .

Q. What strategies improve the stability of this compound during long-term storage?

  • Methodological Answer : Stability studies under ICH guidelines:

  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
  • Photostability : Store in amber vials under argon, as conjugated systems (e.g., pyridazinone) are prone to UV degradation.
  • Hydrolytic stability : Test pH-dependent degradation (pH 1–13) via LC-MS; lyophilize if unstable in aqueous buffers .

Q. How can researchers design a scalable purification protocol for this compound?

  • Methodological Answer : After crude synthesis, employ orthogonal methods:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to enhance crystal purity (>98% by HPLC).
  • Membrane filtration : Remove sub-micron particulates via 0.2 µm nylon membranes .

Key Research Gaps and Recommendations

  • Stereochemical Control : The 4-phenylpyrrolidine moiety’s configuration (cis vs. trans) impacts bioactivity but remains uncharacterized. Use chiral HPLC (Chiralpak IA column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to resolve enantiomers .
  • Metabolic Profiling : No data exists on hepatic clearance. Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to identify metabolic soft spots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.